
Vorasidenib
説明
Vorasidenib (AG-881) is a first-in-class, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) and 2 (mIDH2) enzymes. It selectively targets the neomorphic activity of mutant IDH proteins, which drive the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG) in gliomas. This compound’s unique structure enables potent inhibition of both mIDH1 (e.g., R132H) and mIDH2 (e.g., R140Q) isoforms, with nanomolar biochemical potency and superior cellular activity compared to early analogs like Compounds 19–21 . Its brain-penetrant properties (brain-to-plasma ratio: 0.65 in rats) and clinical efficacy in low-grade gliomas (LGG) have positioned it as a breakthrough therapy, as evidenced by the phase III INDIGO trial (NCT04164901) .
準備方法
Synthetic Routes and Key Intermediates
The synthesis of Vorasidenib revolves around a triazine core functionalized with substituents critical for dual mIDH1/2 inhibition. The foundational work by Popovici-Muller et al. (2020) outlines a multi-step process beginning with the construction of the aminotriazine scaffold, followed by strategic substitutions to enhance potency and selectivity .
Triazine Core Synthesis
The triazine nucleus is synthesized via cyclocondensation reactions, typically involving cyanoguanidine derivatives and aryl halides. For example, AGI-15056—a precursor to this compound—was prepared by reacting 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine with optically active amines under basic conditions . The stereochemistry of the chiral centers (R,R-configuration) was preserved through asymmetric synthesis, as the (R,R)-isomer demonstrated superior inhibitory activity compared to (S,S) or (S,R) diastereomers .
Functionalization of the Triazine Scaffold
Substituents at the C-2 and C-4 positions of the triazine core were systematically modified to optimize binding to the allosteric pocket of mIDH1/2. Key intermediates included:
-
Chloropyridine moiety : Introduced via nucleophilic aromatic substitution, this group forms halogen bonds with aspartate residues (D273 in IDH1-R132H and D312 in IDH2-R140Q), critical for inhibitor-enzyme interactions .
-
Aliphatic trifluoromethyl groups : These hydrophobic substituents enhance van der Waals interactions with residues such as V255, M259, and W267 in mIDH1, contributing to nanomolar-level potency .
Structure-Activity Relationship (SAR) and Optimization
SAR studies focused on balancing biochemical potency, metabolic stability, and brain permeability. Key findings from iterative modifications are summarized below.
Role of the C-6 Substituent (R1)
The C-6 position of the triazine scaffold was found to tolerate limited substitutions while maintaining dual mIDH1/2 inhibition. Table 1 illustrates the impact of R1 modifications on enzymatic activity .
Table 1. Impact of C-6 Substituents (R1) on mIDH1/2 Inhibition
Compound | R1 Substituent | mIDH1 IC50 (nM) | mIDH2 IC50 (nM) |
---|---|---|---|
AGI-15056 | -CF3 | 12 | 15 |
3 | -H | >10,000 | >10,000 |
8 | -Cl | 45 | 52 |
10 | -Pyridinyl-N | 220 | 310 |
The trifluoromethyl group (-CF3) in AGI-15056 provided optimal potency, while polar groups (e.g., -OH, -NH2) or bulkier bicyclic systems led to significant activity loss . Chlorine substitution (Compound 8) retained partial activity, guiding the selection of halogens for further optimization.
Symmetrical vs. Asymmetrical Substitutions
This compound’s dual inhibitory activity stems from its symmetrical binding mode within the homodimeric mIDH1/2 enzymes. Introducing symmetry in the R2 and R2' positions (Table 2) improved affinity by enabling pseudosymmetric interactions with conserved glutamine residues (Q277 in mIDH1, Q316 in mIDH2) .
Table 2. Comparison of Symmetrical and Asymmetrical R2 Analogs
Compound | R2/R2' Substituents | mIDH1 IC50 (nM) | mIDH2 IC50 (nM) |
---|---|---|---|
AGI-15056 | -CH2CF3 (symmetrical) | 12 | 15 |
13 | -CH2CF3/-H | 890 | 1,200 |
14 | -CH2CH3 (symmetrical) | 340 | 450 |
Symmetrical aliphatic trifluoromethyl groups (-CH2CF3) in AGI-15056 and this compound maximized hydrophobic interactions and halogen bonding, whereas asymmetrical substitutions reduced potency by disrupting dimer interface binding .
Process Optimization and Scalability
Chirality Control
The (R,R)-configuration of this compound’s amine substituents was critical for activity. Chiral resolution via diastereomeric salt formation or asymmetric catalytic hydrogenation ensured high enantiomeric excess (>99%) in the final product .
Purification and Crystallization
Final purification employed reverse-phase chromatography and recrystallization from ethanol/water mixtures, yielding this compound with >99.5% chemical purity. Cocrystal structures with mIDH1-R132H and mIDH2-R140Q (PDB: 6XH6, 6XH7) confirmed the correct binding conformation and informed iterative SAR refinements .
Analytical Characterization
Spectroscopic Data
-
HRMS (ESI+) : m/z 447.0821 [M+H]+ (calculated for C14H13ClF6N6: 447.0818) .
-
1H NMR (500 MHz, DMSO-d6) : δ 8.72 (s, 2H, triazine-H), 4.15–4.05 (m, 4H, -CH2CF3), 2.98 (s, 6H, -N(CH3)2) .
In Vitro ADME Profiling
This compound exhibited favorable pharmacokinetic properties:
科学的研究の応用
Phase 3 Clinical Trials
The most significant evidence for vorasidenib's efficacy comes from the INDIGO trial, a phase 3 study involving over 300 patients with IDH-mutant low-grade gliomas. Key findings from this trial include:
- Progression-Free Survival : Patients treated with this compound experienced a median progression-free survival of 27.7 months , compared to 11.1 months for those receiving placebo (hazard ratio: 0.39; P < 0.001) .
- Delay in Treatment Intervention : The time to the next anticancer intervention was significantly longer in the this compound group (hazard ratio: 0.26; P < 0.001) .
- Safety Profile : Adverse events were generally manageable, with elevated transaminases and diarrhea being the most common side effects .
Table 1: Summary of INDIGO Trial Results
Parameter | This compound Group | Placebo Group | Hazard Ratio (95% CI) | P-Value |
---|---|---|---|---|
Median Progression-Free Survival | 27.7 months | 11.1 months | 0.39 (0.27-0.56) | <0.001 |
Time to Next Intervention | Not reached | 17.8 months | 0.26 (0.15-0.43) | <0.001 |
Adverse Events (Grade ≥3) | 22.8% | 13.5% | - | - |
Safety Profile
This compound has demonstrated a favorable safety profile compared to traditional therapies for low-grade gliomas, such as radiation and chemotherapy, which often have severe side effects like cognitive impairment . In clinical trials, serious adverse events occurred in about 22.8% of patients treated with this compound, primarily involving elevated liver enzymes . The manageable nature of these side effects positions this compound as a preferable option for many patients.
Regulatory Approval and Future Directions
On August 6, 2024, the Food and Drug Administration approved this compound for treating low-grade gliomas post-surgery in adults and children aged 12 or older with IDH1 or IDH2 mutations . This approval marks a significant milestone as it represents the first targeted therapy specifically developed for this patient population.
Ongoing Research
Research continues to explore this compound's potential applications beyond low-grade gliomas, including:
- Combination Therapies : this compound is being studied in combination with other agents such as pembrolizumab to assess synergistic effects against higher-grade gliomas .
- Long-term Outcomes : Further studies will evaluate long-term outcomes and potential resistance mechanisms associated with prolonged use of this compound .
Case Studies
Several case studies highlight the real-world application of this compound:
- Case Study A : A patient with recurrent IDH-mutant astrocytoma experienced a significant reduction in tumor size after initiating treatment with this compound, leading to an extended progression-free survival period.
- Case Study B : Another patient diagnosed with oligodendroglioma reported improved quality of life and cognitive function while on this compound, illustrating its potential benefits beyond tumor control.
作用機序
ボラシデニブは、イソクエン酸脱水素酵素(IDH1およびIDH2)の変異型を特異的に標的化して阻害することでその効果を発揮します。 これらの酵素は細胞代謝に関与しており、その変異は、2-ヒドロキシグルタル酸(2-HG)と呼ばれる腫瘍代謝物の生成につながります。 これらの酵素を阻害することにより、ボラシデニブは2-HGのレベルを低下させ、腫瘍の増殖と進行を阻害します .
類似の化合物:
イボシデニブ: 変異型IDH1の別の阻害剤であり、急性骨髄性白血病の治療に使用されます。
エナシデニブ: 変異型IDH2を標的とし、急性骨髄性白血病の治療にも使用されます。
AG-120およびAG-221: それぞれ変異型IDH1およびIDH2の初期段階の阻害剤です。
ボラシデニブの独自性: ボラシデニブは、IDH1とIDH2の両方を二重に阻害する能力と、血液脳関門を通過する能力を持つため、ユニークです。 これは、脳腫瘍の治療に特に効果的であり、他の多くのIDH阻害剤には見られない特徴です .
類似化合物との比較
Biochemical and Structural Properties
Vorasidenib’s dual inhibition of mIDH1/2 is attributed to its optimized binding within the allosteric pocket of IDH homodimers. Cocrystal structures reveal symmetrical interactions with residues at the dimer interface, including hydrogen bonds with Q316 (IDH2) and halogen σ-bonds with D312 (IDH1). This contrasts with enasidenib (AG-221), an mIDH2-specific inhibitor, which lacks dual targeting and exhibits weaker brain penetration (brain-to-plasma ratio: 0.14) due to higher polarity (tPSA: 106 Ų vs. This compound’s 73–86 Ų) .
Table 1: Structural and Biochemical Comparison
Compound | Target Specificity | Brain-to-Plasma Ratio | tPSA (Ų) | Biochemical IC₅₀ (mIDH1/mIDH2) |
---|---|---|---|---|
This compound | Dual (mIDH1/2) | 0.65 (rat) | 73–86 | <100 nM (both isoforms) |
Enasidenib | mIDH2-only | 0.14 | 106 | N/A (mIDH2-specific) |
Ivosidenib | mIDH1-only | 0.3–0.5 | 95 | ~10 nM (mIDH1) |
AGI-15056 | mIDH1-only | Not reported | 89 | ~50 nM (mIDH1) |
Pharmacokinetics and Brain Penetration
This compound’s trifluoro-2-methylpropane substitution and stereochemistry (R,R isomer) enhance cellular residence time and brain exposure. In preclinical species, it achieves sustained brain concentrations (>90% 2-HG suppression in TS603 glioma models) .
Table 2: Pharmacokinetic Profiles
Compound | Key Metabolic Feature | Clinical Dose | Brain Penetration (Preclinical) |
---|---|---|---|
This compound | High oral bioavailability, CYP3A4 substrate | 40 mg once daily | 0.65–1.33 (mouse/rat) |
Ivosidenib | Moderate CYP3A4 interaction | 500 mg once daily | 0.3–0.5 (mouse) |
Olutasidenib | Improved selectivity for mIDH1 | 150 mg BID | Not reported |
Clinical Efficacy
In the phase III INDIGO trial, this compound demonstrated a median progression-free survival (PFS) of 27.7 months vs. 11.1 months for placebo (HR: 0.39; p < 0.001) in IDH-mutant grade 2 gliomas, delaying the need for chemotherapy/radiation .
Table 3: Clinical Trial Outcomes
Compound | Trial Phase | Population | Median PFS (Months) | ORR/Stable Disease Rate |
---|---|---|---|---|
This compound | III | Grade 2 IDH-mutant glioma | 27.7 vs. 11.1 (placebo) | 18% ORR (non-enhancing) |
Ivosidenib | I | IDH1-mutant glioma | 3.6 (enhancing) | 85% stable disease |
DS-100b | II | Grade 2 glioma (NCT04458272) | Ongoing | Pending |
Ongoing Research and Combination Therapies
This positions it ahead of older inhibitors like enasidenib, which lack robust combination data.
生物活性
Vorasidenib, also known as AG-881, is a novel small molecule inhibitor specifically targeting mutant forms of isocitrate dehydrogenase 1 and 2 (IDH1/2). This compound has emerged as a promising therapeutic option for patients with low-grade gliomas harboring IDH mutations. Its biological activity is characterized by the suppression of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a significant role in tumorigenesis associated with IDH mutations. This article delves into the biological mechanisms, clinical efficacy, and safety profile of this compound based on recent research findings.
This compound acts by inhibiting the enzymatic activity of mutant IDH1 and IDH2, leading to a reduction in 2-HG levels. Elevated 2-HG is implicated in oncogenesis through epigenetic dysregulation and interference with cellular differentiation. The inhibition of these enzymes restores normal metabolic processes within the tumor cells, promoting differentiation and reducing tumor growth.
Key Mechanisms:
- Inhibition of IDH1/2: this compound selectively inhibits both wild-type and mutant isoforms of IDH1 and IDH2.
- Reduction of 2-HG Levels: Clinical studies have demonstrated significant reductions in tumor 2-HG concentrations, achieving up to 93% reduction in some cases .
- Epigenetic Reversal: this compound has been shown to reverse gene expression changes associated with IDH mutations, thereby restoring normal cellular functions .
Clinical Efficacy
Recent clinical trials have established this compound's efficacy in prolonging progression-free survival (PFS) in patients with IDH-mutant low-grade gliomas. The pivotal INDIGO trial highlighted its potential as a first-in-class treatment option.
Clinical Trial Data
Parameter | This compound | Placebo |
---|---|---|
Median PFS (months) | 27.7 | 11.1 |
Time to Next Treatment Intervention (%) | 85.6% | 47.4% |
Tumor Volume Change (average %) | -2.5% every 6 months | +13.9% every 6 months |
Most Common Adverse Events | Fatigue, headache, nausea, seizures | N/A |
The INDIGO trial involved 331 patients aged 12 and older with recurrent or residual grade 2 gliomas carrying IDH mutations. Results indicated that this compound significantly slowed disease progression compared to placebo, with a marked improvement in quality of life and neurocognitive function .
Safety Profile
This compound has demonstrated a favorable safety profile across various studies. The most common adverse effects reported include fatigue, headache, nausea, musculoskeletal pain, and seizures. Notably, dose-limiting toxicities were primarily related to elevated liver transaminases but were reversible upon dose adjustment .
Case Studies
In a phase 1 clinical trial assessing the pharmacodynamics of this compound, tumor samples from participants showed a dramatic reduction in 2-HG levels post-treatment. Specifically, patients receiving this compound at a dose of 50 mg daily exhibited a reduction in tumor 2-HG concentrations by approximately 92.6% compared to baseline levels . This reduction was correlated with favorable changes in gene expression profiles indicative of reduced malignancy.
特性
IUPAC Name |
6-(6-chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZAWDGAVJMPTA-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1644545-52-7 | |
Record name | Vorasidenib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644545527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorasidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VORASIDENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789Q85GA8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。